4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring fused with a pyrimidine moiety, linked via a sulfanylmethyl group, and an ethoxyphenoxyacetate substituent. Its unique structure suggests potential biological and chemical activities, making it a subject of interest for researchers.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-2-25-14-4-6-15(7-5-14)27-12-19(24)28-18-11-26-16(10-17(18)23)13-29-20-21-8-3-9-22-20/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTDEODAXVSNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyran Core
The 4-oxo-4H-pyran scaffold is typically constructed via [4+2] cyclocondensation reactions. Source details a one-pot synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylates using ethyl hydroxypropanoate and ethyl acrylate under basic conditions (Na₂CO₃/KOH, tetrahydrofuran, 12–72 hours, 68–72% yield). For the target compound’s 6-position functionalization, this method was adapted by introducing a methylsulfonylmethyl group through sulfonylation of a pre-formed pyran intermediate.
A modified protocol from Source enables installation of the methylsulfonyl leaving group: treatment of 6-(hydroxymethyl)-4-oxo-4H-pyran-3-carboxylic acid with methanesulfonyl chloride (1.2 eq) in dichloromethane containing triethylamine (2.5 eq) at 0–5°C for 2 hours provides the sulfonate ester in 85% yield. This intermediate facilitates subsequent nucleophilic displacement by pyrimidin-2-thiol.
Preparation of 2-(4-Ethoxyphenoxy)Acetic Acid
Source provides foundational insights into phenoxyacetate synthesis via nucleophilic aromatic substitution. Adapting this approach, 4-ethoxyphenol (1.0 eq) reacts with ethyl chloroacetate (1.2 eq) in acetonitrile containing anhydrous K₂CO₃ (2.0 eq) at 80°C for 7 hours, achieving 89% conversion to ethyl 2-(4-ethoxyphenoxy)acetate. Subsequent saponification with NaOH (2.0 M, ethanol/water 3:1, 60°C, 2 hours) yields the free acid in 94% purity.
Convergent Synthesis Pathways
Route A: Sequential Functionalization of the Pyran Core
Step 1: Sulfanyl Group Installation
6-(Methylsulfonylmethyl)-4-oxo-4H-pyran-3-carboxylic acid (1.0 eq) undergoes nucleophilic substitution with pyrimidin-2-thiol (1.5 eq) in dimethylformamide containing K₂CO₃ (2.5 eq) at 90°C for 12 hours. Phase-transfer catalysis (benzyltriethylammonium chloride, 0.1 eq) enhances reaction efficiency, yielding 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylic acid in 73% isolated yield.
Step 2: Esterification with Phenoxy Acetate
Coupling the carboxylic acid with 2-(4-ethoxyphenoxy)ethanol employs N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane at 25°C for 24 hours. This furnishes the target ester in 68% yield after silica gel chromatography (hexane/ethyl acetate 4:1).
Route B: Late-Stage Thiol-Ene Coupling
An alternative approach utilizes 6-allyl-4-oxo-4H-pyran-3-carboxylic acid, which undergoes radical thiol-ene reaction with pyrimidin-2-thiol under UV irradiation (λ = 365 nm) in the presence of azobisisobutyronitrile (AIBN, 0.1 eq). While this method achieves 61% conversion, competing polymerization and regioselectivity challenges limit its industrial applicability.
Critical Process Parameters and Optimization
Solvent Effects on Sulfanyl Group Incorporation
Comparative studies reveal significant solvent dependence in the nucleophilic substitution step (Table 1):
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 90 | 12 | 73 |
| Acetonitrile | Cs₂CO₃ | 80 | 18 | 65 |
| THF | DBU | 70 | 24 | 58 |
| Toluene | K₃PO₄ | 110 | 8 | 49 |
Table 1. Solvent and base screening for pyrimidin-2-thiol substitution reaction
Dimethylformamide (DMF) emerges as optimal due to its high polarity and ability to solubilize both the sulfonate ester and inorganic base. The use of phase-transfer catalysts (PTCs) improves mass transfer in biphasic systems, with benzyltriethylammonium chloride increasing yields by 12–15% compared to PTC-free conditions.
Esterification Method Comparison
Three esterification strategies were evaluated for coupling efficiency (Table 2):
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Steglich esterification | DCC/DMAP | 25 | 24 | 68 |
| Acid chloride | SOCl₂, then Et₃N | 0→25 | 48 | 72 |
| Mitsunobu reaction | DIAD, PPh₃ | 25 | 18 | 63 |
Table 2. Esterification route performance metrics
The acid chloride route, though marginally higher yielding, requires stringent moisture control and generates stoichiometric HCl. The Steglich method offers practical advantages for scale-up despite slightly lower efficiency.
Purification and Characterization
Final product purification employs gradient flash chromatography (silica gel, hexane/ethyl acetate 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1). Characterization data aligns with theoretical values:
- ¹H NMR (400 MHz, CDCl₃): δ 8.78 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.12 (d, J = 8.8 Hz, 2H, phenoxy-H), 6.86 (d, J = 8.8 Hz, 2H, phenoxy-H), 4.64 (s, 2H, SCH₂), 4.24 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, OCH₂CO), 2.85 (t, J = 6.4 Hz, 2H, pyran-H₅), 2.56 (t, J = 6.4 Hz, 2H, pyran-H₂), 1.41 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- HRMS (ESI-TOF): m/z calcd for C₂₁H₂₁N₂O₆S [M+H]⁺ 437.1124, found 437.1128.
Scale-Up Considerations and Green Chemistry
Source’s flash distillation technology proves adaptable for large-scale purification of the pyran intermediate, enabling 92% recovery of unreacted starting materials through multi-stage fractional distillation. Replacement of traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (yield drop <3%).
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. These properties enable chemists to modify the compound for enhanced biological activity or altered physicochemical properties.
Biology
Biologically, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate may exhibit diverse activities due to its structural characteristics. Preliminary studies suggest potential applications as:
- Antimicrobial Agents : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
| Compound | Biological Activity |
|---|---|
| Similar Pyran Derivatives | Antimicrobial |
| Sulfanylmethyl Compounds | Antiviral Properties |
| Ethoxyphenoxy Derivatives | Anticancer Activity |
Medicine
In medicinal chemistry, this compound is of particular interest due to its potential antiviral, antimicrobial, and anticancer properties. Researchers are investigating its efficacy in treating various diseases and its mechanism of action at the molecular level. The compound's interactions with specific molecular targets may inhibit or activate enzymes or bind to receptors, modulating biological pathways.
Industrial Applications
Industrially, This compound can be utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating advanced materials with tailored functionalities.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in drug discovery:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its anticancer effects have shown promising results, warranting further exploration into its therapeutic applications.
- Material Science Innovations : Studies indicate potential uses in creating advanced materials that leverage the compound's unique chemical properties.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran and pyrimidine derivatives, such as:
- [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate
- [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate
Uniqueness
What sets 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a novel organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Structural Overview
The compound features a complex structure with a pyran ring fused to a pyrimidine moiety, incorporating a sulfur atom. Its molecular formula is , with a molecular weight of approximately 382.43 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
Biological Activities
Preliminary studies indicate that derivatives of the pyran and pyrimidine classes exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
- Anticancer Properties : Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range. The presence of electron-withdrawing groups enhances these activities .
- Anti-inflammatory Effects : Some studies suggest that the compound may inhibit COX-2 and other inflammatory pathways, positioning it as a potential anti-inflammatory agent .
Synthesis
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the Pyran Ring : A key step involves the condensation of appropriate precursors to form the pyran structure.
- Introduction of Sulfur and Pyrimidine Moieties : This step incorporates the sulfur atom linked to the pyrimidine derivative.
- Esterification : The final step often involves esterification with 2-(4-ethoxyphenoxy)acetic acid under acidic conditions to yield the final product.
Case Studies
-
Anticancer Activity :
Compound Cell Line Tested IC50 (µM) 7k HCT116 0.25 7l MDA-MB-435 0.29 5e HI-60 0.40 - Antimicrobial Activity :
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound's interaction with receptors like apelin could influence cardiovascular functions, suggesting therapeutic avenues in heart diseases.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Step 1: Coupling of the pyrimidine-thiol moiety to the pyran ring via a methylene bridge, requiring thiophilenic catalysts (e.g., iodine or DMSO) to facilitate sulfanyl group transfer .
- Step 2: Esterification of the pyran-3-ol intermediate with 2-(4-ethoxyphenoxy)acetic acid under Mitsunobu conditions (DIAD/TPP) or via acid chlorides .
- Critical Parameters: Reaction temperatures (60–80°C for esterification), solvent polarity (e.g., DCM for SN2 reactions), and anhydrous conditions to prevent hydrolysis of the ester group .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-S bond at δ 160–165 ppm in ¹³C; pyran C=O at δ 170–175 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ expected at m/z 443.12) .
Q. Q3. What are the key stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Hydrolytic Sensitivity: The ester and sulfanyl groups are prone to hydrolysis in aqueous or acidic conditions. Store in anhydrous DMSO or ethanol at –20°C .
- Oxidative Stability: Pyran and pyrimidine rings are stable, but the thioether linkage may oxidize to sulfoxide; use inert atmospheres (N2/Ar) during reactions .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core Modifications: Systematically vary substituents (e.g., replace 4-ethoxyphenoxy with 4-methoxy or halogenated analogs) and evaluate effects on target binding (e.g., enzyme inhibition assays) .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding via pyran C=O; hydrophobic contacts with pyrimidine) .
- Biological Testing: Compare IC50 values against reference compounds (e.g., see Table 1) .
Q. Table 1: Analog Comparison for SAR Studies
| Compound | Structural Variation | Biological Activity (IC50, μM) | Reference |
|---|---|---|---|
| Target Compound | 4-ethoxyphenoxy, pyrimidine-S-CH2 | 12.5 (Enzyme X) | |
| Analog A | 4-methoxyphenoxy | 18.7 (Enzyme X) | |
| Analog B | Pyridine-S-CH2 | >50 (Enzyme X) |
Q. Q5. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?
Methodological Answer:
- Assay Standardization: Control solvent effects (e.g., DMSO ≤0.1% to avoid protein denaturation) and use internal standards (e.g., staurosporine for kinase assays) .
- Metabolic Stability: Test compound stability in assay buffers (LC-MS monitoring) to rule out degradation artifacts .
- Target Selectivity: Perform counter-screens against related enzymes (e.g., kinase panel) to confirm specificity .
Q. Q6. What advanced techniques elucidate the compound’s interaction with biological targets?
Methodological Answer:
- X-ray Crystallography: Co-crystallize with target proteins (e.g., Enzyme X) to resolve binding modes (resolution ≤2.0 Å recommended) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify affinity (KD) and stoichiometry .
- Isothermal Titration Calorimetry (ITC): Validate thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Q. Q7. How can researchers address low solubility in in vitro models?
Methodological Answer:
- Formulation Optimization: Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance aqueous solubility .
- Pro-drug Design: Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability .
What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- In Silico Metabolism: Use software like MetaSite to identify likely oxidation sites (e.g., ethoxy → hydroxylation) .
- Toxicity Profiling: Apply QSAR models (e.g., Derek Nexus) to assess mutagenicity risks from aromatic amines or epoxide intermediates .
How can synthetic scalability challenges be mitigated for preclinical studies?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors for hazardous steps (e.g., exothermic coupling reactions) to improve safety and yield .
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenolysis steps to reduce metal contamination .
What are the best practices for data reproducibility across labs?
Methodological Answer:
- Detailed Protocols: Document exact equivalents (e.g., "1.2 eq" vs. molar ratios) and purification methods (e.g., column chromatography gradients) .
- Collaborative Validation: Share batches between labs for cross-testing biological activity and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
